molecular formula C17H15NO5 B2731781 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid CAS No. 890604-39-4

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid

Cat. No.: B2731781
CAS No.: 890604-39-4
M. Wt: 313.309
InChI Key: AYCRHVQVOFXQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid is an organic compound with the molecular formula C17H15NO5. This compound features a unique structure that includes a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked to a phenylacetic acid derivative. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Alkylation of Phenolic Hydroxyl Group: Using 2,3-dihydroxybenzoic acid as the starting material, the phenolic hydroxyl groups are alkylated.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. This involves careful selection of solvents, reaction temperatures, and purification methods to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of lactate/ATP production, which is relevant in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Benzo[b]thiophene-2-carboxamido)phenyl)-2,3-dihydrobenzo[dioxine-6-carboxamide): Similar

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-16(20)9-11-1-4-13(5-2-11)18-17(21)12-3-6-14-15(10-12)23-8-7-22-14/h1-6,10H,7-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCRHVQVOFXQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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